![molecular formula C6H7N3O2 B2412344 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide CAS No. 88394-06-3](/img/structure/B2412344.png)
6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide
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Overview
Description
6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is a versatile small molecule scaffold with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a methyl group, an oxo group, and a carboxamide group. It is a white to pale yellow crystalline solid that is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxobutanamide with hydrazine hydrate, followed by cyclization to form the pyrazine ring . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of specialized equipment and controlled environments to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C6H7N3O2
Molecular Weight: 153.14 g/mol
IUPAC Name: 6-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide
The compound features a pyrazine ring with functional groups that contribute to its reactivity and biological activity. The carbonyl group at the 3-position is particularly reactive, allowing for various chemical transformations.
Pharmaceutical Development
This compound serves as a scaffold for developing new pharmaceuticals. Its structural similarity to pyrazinamide, a drug used in tuberculosis treatment, has prompted research into its antibacterial properties. Researchers utilize synthetic organic chemistry techniques to modify the compound's structure to enhance pharmacological profiles. Techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed for characterization .
Notable Findings:
- Derivatives of this compound have shown improved efficacy and reduced toxicity in preliminary in vitro tests.
- It has been investigated for its potential as an enzyme inhibitor impacting pathways related to cell growth and pathogen resistance .
Antiviral Properties
Research indicates that this compound exhibits antiviral activity against various viral strains, including the Zika virus. Preliminary studies suggest that it may interfere with host cellular pathways exploited by viruses for replication .
Case Study:
A study evaluated the compound's efficacy against Zika virus, demonstrating significant inhibitory effects on viral replication in vitro.
Anticancer Activity
The compound has shown promise as an anticancer agent, demonstrating cytotoxic effects against several human cancer cell lines, including neuroblastoma and glioblastoma. Its mechanism of action involves inhibiting specific enzymes crucial for cancer cell survival and proliferation .
Case Study:
In vitro tests revealed lower lethal concentration (LC50) values compared to existing chemotherapeutic agents, indicating enhanced potency against resistant cancer cells.
Mechanism of Action
The mechanism of action of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide: Similar structure but with a different substitution pattern.
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide: Contains a fluorine atom instead of a methyl group.
Uniqueness
6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the oxo group in the pyrazine ring makes it a valuable scaffold for various applications in research and industry .
Biological Activity
6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrazine derivative has been studied for its potential applications in antimicrobial, antiviral, antitumor, and neuropsychiatric treatments. The compound's structure includes a ketone group and a carboxamide functional group, which contribute to its reactivity and biological interactions.
- Molecular Formula : C7H8N2O2
- Molecular Weight : Approximately 153.14 g/mol
- CAS Number : 88394-06-3
The compound is characterized by its six-membered aromatic ring containing nitrogen atoms, making it a versatile scaffold for drug development.
Antimicrobial Activity
This compound and its derivatives have shown promising results against various microbial strains. Research indicates that modifications of this compound can enhance antibacterial efficacy while reducing toxicity.
Table 1: Antimicrobial Activity of Derivatives
Derivative Name | Microbial Strain Tested | Activity Observed |
---|---|---|
Compound A | Staphylococcus aureus | Inhibitory |
Compound B | Escherichia coli | Moderate |
Compound C | Candida albicans | Significant |
Antiviral Activity
The compound has demonstrated antiviral properties, particularly against viral infections such as Zika virus. Studies suggest that it may inhibit viral polymerase activity, thereby preventing viral replication.
Case Study : A study published in PubMed Central explored the effects of various pyrazine derivatives on Zika virus replication. The results indicated that certain modifications to the 6-Methyl-3-oxo structure could enhance antiviral potency against ZIKV, showcasing its potential as a lead compound for antiviral drug development .
Antitumor Activity
Research has also focused on the antitumor properties of this compound. Preliminary in vitro tests have shown that some derivatives can inhibit tumor cell proliferation.
Table 2: Antitumor Efficacy of Derivatives
Derivative Name | Cancer Cell Line Tested | Efficacy (% Inhibition) |
---|---|---|
Compound D | HeLa | 75% |
Compound E | MCF-7 | 60% |
Compound F | A549 | 50% |
The biological activity of this compound is thought to be mediated through its interaction with biological macromolecules such as proteins and nucleic acids. The carbonyl group in the compound can participate in nucleophilic addition reactions, while the carboxamide group may undergo hydrolysis or condensation under specific conditions .
Properties
IUPAC Name |
5-methyl-2-oxo-1H-pyrazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-3-2-8-6(11)4(9-3)5(7)10/h2H,1H3,(H2,7,10)(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPAWCXFTGKASP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=N1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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